5-Bromo-2-propionylphenyl methanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propionylphenyl methanesulfonate typically involves the bromination of 2-propionylphenyl methanesulfonate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-propionylphenyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The propionyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
5-Bromo-2-propionylphenyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in biochemical assays and studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-propionylphenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propionyl group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in the biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-acetylphenyl methanesulfonate
- 5-Bromo-2-butyrylphenyl methanesulfonate
- 5-Bromo-2-isobutyrylphenyl methanesulfonate
Uniqueness
5-Bromo-2-propionylphenyl methanesulfonate is unique due to its specific combination of a bromine atom and a propionyl group attached to the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methanesulfonate group further enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-bromo-2-propanoylphenyl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-3-9(12)8-5-4-7(11)6-10(8)15-16(2,13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYZMSGPZHZGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448575 | |
Record name | 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215815-08-0 | |
Record name | 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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